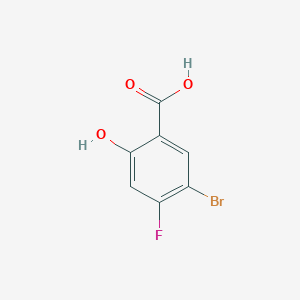

5-Bromo-4-fluoro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOOCGAVXMXLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594140 | |

| Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-71-9 | |

| Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-hydroxybenzoic acid, with the CAS number 1644-71-9 , is a halogenated derivative of salicylic acid.[1] This compound serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including the presence of bromine and fluorine atoms, make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. The strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity, a common strategy in modern drug development. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its application in the synthesis of bioactive molecules.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1644-71-9 | [1] |

| Molecular Formula | C₇H₄BrFO₃ | [2][3] |

| Molecular Weight | 235.01 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 341.4 °C at 760 mmHg | [3] |

| Density | 1.945 g/cm³ | [3] |

| Flash Point | 160.3 °C | [3] |

| LogP | 1.992 | [3] |

| Purity | Typically ≥95% | [1] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of this compound. While detailed spectra are best sourced from dedicated databases, the following provides an overview of available spectral information.

| Spectroscopy | Data Availability |

| ¹³C NMR | Spectral data is available and has been referenced.[2] |

| IR | Infrared spectral data is available for this compound.[2] |

Experimental Protocols

Representative Synthesis of Halogenated Salicylic Acids (General Protocol)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Fluoro-2-hydroxybenzoic acid (starting material)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

-

Solvent (e.g., Acetic acid, Sulfuric acid)

-

Standard laboratory glassware for organic synthesis

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 4-fluoro-2-hydroxybenzoic acid, in a suitable solvent like acetic acid.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide) to the solution. The reaction may be performed at room temperature or require heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure. The crude product is then typically dissolved in an organic solvent and washed with water and brine to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A significant application is in the preparation of quinazolinone scaffolds. These structures are present in a variety of biologically active compounds, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are key targets in oncology.

The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone derivative, a class of compounds for which this compound can serve as a precursor after conversion to an appropriate amino-substituted intermediate.

Caption: Synthetic pathway from this compound to bioactive quinazolinones.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-4-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. The strategic placement of bromine and fluorine atoms on the aromatic ring, in conjunction with the carboxylic acid and hydroxyl groups, imparts unique electronic and steric characteristics to the molecule, making it a compound of interest in medicinal chemistry and material science. Understanding its physicochemical profile is paramount for predicting its behavior in biological systems and for its application in the design of novel therapeutic agents and functional materials.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₃ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Melting Point | 188-190 °C | [2] |

| Boiling Point | 341.4 °C at 760 mmHg | [1] |

| Density | 1.945 g/cm³ | [1] |

| LogP | 1.992 | [1] |

| pKa | Data not available | |

| Vapor Pressure | 3.1E-05 mmHg at 25°C | [1] |

| Flash Point | 160.3 °C | [1] |

| Refractive Index | 1.625 | [1] |

| Polar Surface Area (PSA) | 57.53 Ų | [1] |

| Exact Mass | 233.933 u | [1] |

| CAS Number | 1644-71-9 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental methodologies for key parameters.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting range is reported as the interval between these two temperatures.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which significantly influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration Setup:

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a calibrated burette.

-

-

Procedure:

-

The initial pH of the acid solution is recorded.

-

The titrant is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued until the pH has stabilized in the basic region.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pKa is determined at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

-

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a solid organic acid like this compound.

Caption: A flowchart outlining the key steps in the experimental determination of melting point, pKa, and solubility/LogP for this compound.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to salicylic acid suggests potential anti-inflammatory and analgesic properties. Salicylic acid and its derivatives are known to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Some salicylic acid analogues have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.

The diagram below provides a simplified representation of the canonical NF-κB signaling pathway, a potential target for salicylic acid derivatives.

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory compounds like salicylic acid derivatives.

Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this and related compounds.

References

Technical Guide: Structure Elucidation of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Core Objective: This document provides an in-depth technical guide to the structural elucidation of 5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS No: 1644-71-9).[1][2] It outlines the analytical methodologies and expected spectroscopic data essential for the unambiguous identification and characterization of this compound.

Compound Overview

This compound is a halogenated derivative of salicylic acid. Its structure incorporates multiple functional groups, including a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom, which all contribute to its unique physicochemical and spectral properties. Accurate structural confirmation is a critical first step in any research, development, or quality control process involving this molecule.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the compound is presented below.

| Property | Value | Reference |

| CAS Number | 1644-71-9 | [1][2] |

| Molecular Formula | C₇H₄BrFO₃ | [1][2] |

| Molecular Weight | 235.01 g/mol | [1] |

| Density | 1.945 g/cm³ | [1] |

| Boiling Point | 341.4 °C at 760 mmHg | [1] |

| Flash Point | 160.3 °C | [1] |

| InChIKey | AJOOCGAVXMXLLF-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1cc(Br)c(F)cc1O | [1] |

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information, leading to a comprehensive and unambiguous structural assignment. The typical workflow is outlined below.

Spectroscopic Analysis & Data Interpretation

The following sections detail the expected outcomes from key spectroscopic techniques used to elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The acidic protons often appear as broad singlets and may exchange with D₂O. The aromatic protons' chemical shifts and coupling patterns are highly informative.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~13.0 | Broad Singlet | - |

| OH | ~11.0 | Broad Singlet | - |

| H-3 | 7.0 - 7.2 | Doublet | J(H-F) ≈ 8-10 Hz |

| H-6 | 7.8 - 8.0 | Doublet | J(H-F) ≈ 6-7 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C=O (Carboxylic Acid) | 168 - 172 | Quaternary carbon, downfield shift |

| C-2 (C-OH) | 160 - 164 | Quaternary, attached to oxygen |

| C-4 (C-F) | 155 - 159 (d, ¹JCF ≈ 240-250 Hz) | Large C-F coupling constant |

| C-6 | 130 - 134 | Aromatic CH |

| C-1 (C-COOH) | 115 - 120 | Quaternary, shielded |

| C-3 | 118 - 122 | Aromatic CH |

| C-5 (C-Br) | 108 - 112 | Quaternary, attached to bromine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electron Ionization (EI-MS) is a common technique for this analysis.

Predicted Mass Spectrometry Data

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Ion [M]⁺ | m/z 234 |

| Isotopic Peak [M+2]⁺ | m/z 236 |

| [M]⁺ : [M+2]⁺ Ratio | Approximately 1:1 |

| Key Fragments | [M-OH]⁺ at m/z 217/219[M-COOH]⁺ at m/z 189/191[M-Br]⁺ at m/z 155 |

The presence of a single bromine atom is definitively confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) having a nearly equal intensity ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |

| 3200 - 3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 1680 - 1710 | C=O Stretch | Carboxylic Acid |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch | Carboxylic Acid / Phenol |

| 1000 - 1100 | C-F Stretch | Aryl-Fluoride |

| 550 - 650 | C-Br Stretch | Aryl-Bromide |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample (less than 1 mg) via a direct insertion probe.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and the [M+2] isotopic peak. Analyze the fragmentation pattern to support the proposed structure.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

This guide provides a comprehensive framework for the structural elucidation of this compound. By combining the predicted data with the detailed experimental protocols, researchers can confidently verify the structure and purity of this compound.

References

Spectroscopic Profile of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on the spectral data of closely related structural analogs and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including 4-fluoro-2-hydroxybenzoic acid and 5-bromo-2-hydroxybenzoic acid.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | broad singlet | 1H | -COOH |

| ~10.0 - 11.0 | broad singlet | 1H | -OH |

| ~7.8 - 8.0 | doublet | 1H | H-6 |

| ~7.2 - 7.4 | doublet | 1H | H-3 |

Note: The chemical shifts are approximate and can be influenced by solvent and concentration. The coupling constants for the aromatic protons are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling. The fluorine atom will also introduce additional coupling.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Carboxylic acid) |

| ~155 - 160 (d) | C-F |

| ~150 - 155 | C-OH |

| ~135 - 140 | C-Br |

| ~120 - 125 | C-H (Aromatic) |

| ~115 - 120 (d) | C-H (Aromatic) |

| ~110 - 115 | C-COOH |

Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3200-3600 | Broad | O-H stretch (Phenol) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1620 | Medium-Strong | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| 1100-1200 | Medium-Strong | C-F stretch |

| 600-800 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 234/236 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 217/219 | [M-OH]⁺ |

| 189/191 | [M-COOH]⁺ |

| 110 | [M-Br-COOH]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected.

-

-

Data Acquisition:

-

The sample spectrum is collected, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

-

Instrument Setup:

-

The analysis can be performed on various types of mass spectrometers (e.g., Quadrupole, Time-of-Flight).

-

An appropriate ionization technique is selected, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

-

Data Acquisition:

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

Data is collected in either positive or negative ion mode, depending on the analyte's properties.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

A Technical Guide to the Solubility of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-4-fluoro-2-hydroxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. It provides a comprehensive framework for researchers to systematically determine its solubility profile. The guide details the widely accepted isothermal shake-flask method, outlines analytical procedures for concentration measurement, and presents a logical workflow to ensure data accuracy and reproducibility. Furthermore, it discusses the expected solubility trends based on the physicochemical properties of the molecule and the general behavior of substituted benzoic acids.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle and in various chemical processes. For this compound, understanding its solubility is essential for developing crystallization protocols, selecting appropriate solvents for chromatographic purification, and designing suitable formulation strategies.

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This guide is therefore designed to empower researchers by providing a detailed experimental protocol to generate this crucial data in-house. The methodologies described are based on well-established principles for solubility determination of organic compounds.

Predicted Solubility Trends

While specific experimental data is not available, the solubility of this compound in organic solvents can be predicted based on the principles of "like dissolves like" and the known behavior of similar molecules, such as benzoic acid.[1][2]

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): High solubility is expected in these solvents. The hydroxyl and carboxylic acid groups of the solute can form strong hydrogen bonds with the solvent molecules, facilitating dissolution.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good solubility is also anticipated in these solvents. Their polarity allows for effective solvation of the polar functional groups of the solute.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely. These solvents can interact with both the polar and non-polar parts of the molecule.

-

Non-polar Solvents (e.g., Toluene, Hexane, Cyclohexane): Low solubility is expected. The overall polarity of this compound, due to its hydroxyl and carboxyl groups, makes it less compatible with non-polar solvents.[2]

The presence of the bromine and fluorine atoms will also influence solubility through their effects on molecular polarity and crystal lattice energy, making experimental determination essential for accurate characterization.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.[3][4]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set at the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typical. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is confirmed, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Sample Analysis and Quantification

The concentration of this compound in the diluted samples can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

This is the preferred method for its specificity and accuracy, especially in the presence of any potential impurities.

-

Develop a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot a graph of peak area versus concentration to generate a calibration curve.

-

Analyze Samples: Inject the diluted, filtered samples into the HPLC system under the same conditions.

-

Calculate Concentration: Determine the concentration of the diluted sample from its peak area using the calibration curve.

This method is faster but less specific than HPLC. It is suitable if the compound has a distinct absorbance peak where the solvent does not absorb.

-

Develop a Calibration Curve: Prepare standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.[5][6][7]

-

Analyze Samples: Measure the absorbance of the diluted, filtered samples.

-

Calculate Concentration: Determine the concentration of the diluted sample from its absorbance using the calibration curve.

Calculation of Solubility

Calculate the solubility using the following formula:

Solubility (mg/mL or mol/L) = Concentration of diluted sample × Dilution factor

Data Presentation

Quantitative data should be recorded in a structured format to allow for clear comparison and analysis. A template for such a table is provided below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Methanol | 32.04 | 0.792 | HPLC-UV / UV-Vis | ||

| Ethanol | 46.07 | 0.789 | HPLC-UV / UV-Vis | ||

| Acetone | 58.08 | 0.791 | HPLC-UV / UV-Vis | ||

| Acetonitrile | 41.05 | 0.786 | HPLC-UV / UV-Vis | ||

| Ethyl Acetate | 88.11 | 0.902 | HPLC-UV / UV-Vis | ||

| Dichloromethane | 84.93 | 1.33 | HPLC-UV / UV-Vis | ||

| Toluene | 92.14 | 0.867 | HPLC-UV / UV-Vis | ||

| Hexane | 86.18 | 0.659 | HPLC-UV / UV-Vis | ||

| DMSO | 78.13 | 1.10 | HPLC-UV / UV-Vis |

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized to ensure a clear understanding of the process from preparation to final analysis.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. rootspress.org [rootspress.org]

Technical Guide: Synthesis and Characterization of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in the public domain, this guide presents plausible synthetic routes and predicted characterization data based on established chemical principles and analysis of related compounds.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

| Property | Value (Predicted or Sourced) | Source |

| Molecular Formula | C₇H₄BrFO₃ | PubChem[1] |

| Molecular Weight | 235.01 g/mol | PubChem[1] |

| CAS Number | 1644-71-9 | Chemsrc[2] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | 341.4 °C at 760 mmHg | Chemsrc[2] |

| Density | 1.945 g/cm³ | Chemsrc[2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Predicted |

Synthesis of this compound

Two plausible synthetic routes for the preparation of this compound are proposed.

Route 1: Electrophilic Bromination of 4-Fluoro-2-hydroxybenzoic acid

This route involves the direct bromination of the commercially available 4-Fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are activating and ortho-, para-directing. The para position to the hydroxyl group is already substituted with a fluorine atom, and the ortho position (C3) is sterically hindered by the carboxyl and hydroxyl groups. Therefore, bromination is expected to occur at the C5 position, which is ortho to the hydroxyl group and meta to the carboxyl and fluoro groups.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-Fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Diagram of Synthesis Route 1:

Caption: Electrophilic bromination of 4-Fluoro-2-hydroxybenzoic acid.

Route 2: Diazotization of 2-Amino-5-bromo-4-fluorobenzoic acid

This alternative route starts with 2-Amino-5-bromo-4-fluorobenzoic acid, which can be synthesized from 5-Bromo-4-fluoroisatoic anhydride. The amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group.

Experimental Protocol:

-

Diazotization:

-

Suspend 2-Amino-5-bromo-4-fluorobenzoic acid (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with a starch-iodide paper test for excess nitrous acid.

-

-

Hydroxylation:

-

Gently warm the solution containing the diazonium salt to facilitate the evolution of nitrogen gas and the substitution of the diazonium group with a hydroxyl group. The reaction can be heated to around 50-60°C.

-

-

Work-up and Purification:

-

After the nitrogen evolution ceases, cool the reaction mixture.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization.

-

Diagram of Synthesis Route 2:

Caption: Synthesis via diazotization and hydroxylation.

Characterization of this compound

The following section details the expected analytical data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | -COOH |

| ~10.0 - 11.0 | br s | 1H | -OH |

| ~7.8 | d | 1H | H-6 |

| ~7.2 | d | 1H | H-3 |

-

Rationale: The aromatic region is expected to show two doublets corresponding to the two aromatic protons. The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxyl group, is expected to appear at a higher chemical shift compared to the proton at the 3-position (H-3). The coupling between these two protons would be a meta-coupling, and there will also be coupling to the fluorine atom. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets at downfield chemical shifts.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~158 (d) | C-4 (C-F) |

| ~155 | C-2 (C-OH) |

| ~135 (d) | C-6 |

| ~118 (d) | C-3 |

| ~115 | C-1 |

| ~110 (d) | C-5 (C-Br) |

-

Rationale: The carbon attached to the fluorine will show a large coupling constant (d). The other carbons in the aromatic ring will also show smaller C-F couplings. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~1100 | Medium | C-F stretch |

| ~800-600 | Medium | C-Br stretch |

-

Rationale: The spectrum is expected to be dominated by the broad O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group. A strong carbonyl absorption for the carboxylic acid is also expected. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 234 and 236 with an intensity ratio of approximately 1:1, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

Loss of H₂O (M⁺ - 18) from the molecular ion.

-

Loss of COOH (M⁺ - 45) to give the bromofluorophenol fragment.

-

Loss of Br (M⁺ - 79/81) radical.

-

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of this compound is depicted below.

Diagram of Experimental Workflow:

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines plausible synthetic pathways and predicted analytical data for this compound. The provided experimental protocols are based on established chemical reactions and should be optimized for specific laboratory conditions. The characterization data presented is predictive and should be confirmed by experimental analysis of the synthesized compound. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel halogenated aromatic compounds.

References

The Medicinal Chemistry of 5-Bromo-4-fluoro-2-hydroxybenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry. The strategic incorporation of bromine and fluorine atoms onto the salicylic acid core significantly influences its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, with a focus on their potential as therapeutic agents.

Synthetic Strategies

The derivatization of this compound primarily involves modifications at the carboxylic acid and hydroxyl moieties, leading to the formation of esters, amides, and other related compounds.

Esterification

The synthesis of ester derivatives can be achieved through standard acid-catalyzed esterification or by using coupling agents. A general procedure involves the reaction of this compound with an appropriate alcohol in the presence of a catalyst such as thionyl chloride.

Experimental Protocol: Synthesis of 5-Bromo-2,4-difluoro-benzoic acid Methyl ester

This protocol describes the synthesis of a related methyl ester, which can be adapted for this compound.

-

Materials: 5-bromo-2,4-difluorobenzoic acid, methanol, thionyl chloride, ethyl acetate, saturated aqueous sodium chloride, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 5-bromo-2,4-difluorobenzoic acid (1.688 mmol) in methanol (8.44 mL), add thionyl chloride (6.75 mmol).

-

Stir the reaction mixture at 65 °C for 1 hour.

-

Pour the reaction mixture into 50 mL of ice-water and partition with ethyl acetate (3 x 30 mL).

-

Wash the organic layer with saturated aqueous sodium chloride, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the final product.[1]

-

Amide Synthesis

Amide derivatives are typically synthesized by activating the carboxylic acid group, followed by reaction with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-substituted-2-amino-5-bromo-4-fluorobenzamides

This protocol details the synthesis of amide derivatives from the related 5-Bromo-4-fluoroisatoic anhydride, which is derived from 2-amino-5-bromo-4-fluorobenzoic acid.[2]

-

Materials: 5-Bromo-4-fluoroisatoic anhydride, desired primary amine, ethanol, p-toluenesulfonic acid.

-

Procedure:

-

To a round-bottom flask, add 5-Bromo-4-fluoroisatoic anhydride (1.0 eq), the desired primary amine (1.1 eq), and ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be purified by recrystallization or column chromatography.[3]

-

Biological Activities and Quantitative Data

Derivatives of bromo-hydroxybenzoic acids have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects. The following tables summarize the available quantitative data for derivatives of the closely related 5-bromo-2-hydroxy-benzamide scaffold.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using protease inhibition assays.

| Derivative | Protease Inhibition IC50 (mg/mL) |

| Ethyl Ester | 0.07 |

| Hydrazide | 0.05 |

| Hydrazone | 0.04 |

| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |

| Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.[4][5] |

Anticancer Activity

Signaling Pathways

The molecular mechanisms underlying the biological activities of bromo-hydroxybenzoic acid derivatives often involve the modulation of key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[7] Derivatives of bromo-hydroxybenzoic acids have been shown to inhibit this pathway. For example, Methyl 3-Bromo-4,5-dihydroxybenzoate has been found to regulate the TLR/NF-κB pathway.[8]

Caption: Inhibition of the NF-κB signaling pathway by bromo-hydroxybenzoic acid derivatives.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in inflammation and cancer.[9][10] Chalcone derivatives of bromo-hydroxybenzaldehyde have been identified as inhibitors of the JAK/STAT pathway.[11][12]

Caption: Inhibition of the JAK/STAT signaling pathway by bromo-hydroxybenzoic acid derivatives.

Experimental Workflows

The development and evaluation of this compound derivatives follow a standard drug discovery workflow.

References

- 1. 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Halogenated Benzoic Acids: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids, a class of organic compounds characterized by a benzoic acid core substituted with one or more halogen atoms, are emerging as privileged scaffolds in medicinal chemistry. The introduction of halogens—fluorine, chlorine, bromine, and iodine—can profoundly influence the physicochemical and biological properties of the parent molecule. This strategic modification can enhance binding affinity, improve metabolic stability, and modulate the mechanism of action, thereby opening new avenues for therapeutic intervention across a spectrum of diseases. This in-depth technical guide explores the potential therapeutic targets of halogenated benzoic acids, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to empower further research and drug development in this promising area.

Data Presentation: Quantitative Insights into Therapeutic Efficacy

The therapeutic potential of halogenated benzoic acids and their derivatives is underscored by their activity against a range of biological targets. The following tables summarize key quantitative data, including inhibitory concentrations (IC50) and inhibition constants (Ki), to facilitate a comparative analysis of their efficacy.

| Compound Class | Specific Derivative(s) | Target | Assay Type | IC50 / Ki | Reference(s) |

| Chlorobenzoic Acids | 2,4-Dichlorobenzoic acid | Urease (from Glycine max) | Kinetic measurement of urea hydrolysis | Competitive inhibition | [1] |

| 4-Amino-3-chlorobenzoate esters | Epidermal Growth Factor Receptor (EGFR) | EGFR Tyrosine Kinase Inhibition Assay | Varies by derivative | [2] | |

| Bromobenzoic Acids | 4-Bromobenzylamine | Urokinase-type Plasminogen Activator (uPA) | Chromogenic assay | Ki = 1.28 mM | [3] |

| Iodobenzoic Acids | 4-Iodobenzylamine | Urokinase-type Plasminogen Activator (uPA) | Chromogenic assay | Ki = 1.38 mM | [3] |

| Halogenated Retinoids * | Brominated and Iodinated Retinoid Isomers | Retinoic Acid Receptor α (RARα) & Retinoid X Receptor α (RXRα) | Cellular assays in APL cells | Dual modulation (differentiation and apoptosis) | [4] |

| Benzoic Acid Derivatives | Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | In vitro enzymatic tests | Ki values in the nM range | [5] |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase I & II (hCA I & II) | In vitro enzymatic tests | Ki values in the nM range | [5] |

*Note: Data for benzylamines and retinoids are included as structurally related examples demonstrating the influence of halogenation on biological activity.

Experimental Protocols: Methodologies for Target Validation

The following are detailed methodologies for key experiments cited in the evaluation of halogenated benzoic acids as therapeutic agents.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted for a 96-well microplate format to determine the inhibitory activity of compounds against carbonic anhydrase (CA).

Materials:

-

Carbonic Anhydrase (human or bovine)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Acetazolamide)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA in Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound solution (or DMSO for control)

-

CA enzyme solution

-

-

Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Prepare serial dilutions of the test compounds and positive control.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

Phosphate buffer

-

AChE solution

-

Test compound solution (or DMSO for control)

-

-

Incubate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition and IC50 values as described for the Carbonic Anhydrase assay.

-

Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay

This chromogenic assay is used to determine the inhibitory effect of compounds on the serine protease uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor

-

Tris-HCl buffer (pH 8.5) containing 0.05% Tween 20

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of uPA in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup:

-

In a 96-well plate, add:

-

Assay buffer

-

uPA solution

-

Test compound solution (or DMSO for control)

-

-

Incubate at 37°C for a pre-determined time to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Add the chromogenic substrate to each well to start the reaction.

-

Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the reaction rates and determine the percentage of inhibition and IC50 or Ki values.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the therapeutic targeting of halogenated benzoic acids.

This guide provides a foundational understanding of the therapeutic potential of halogenated benzoic acids. The strategic incorporation of halogens offers a powerful tool to fine-tune the pharmacological properties of benzoic acid derivatives, leading to the development of novel and effective therapeutic agents. Further exploration into a wider range of biological targets and a deeper understanding of their structure-activity relationships will undoubtedly continue to fuel innovation in this exciting field of drug discovery.

References

An In-depth Technical Guide on the Reactivity of the Carboxyl Group in Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of the carboxyl group in substituted benzoic acids. It covers the fundamental principles governing this reactivity, quantitative data on the effects of various substituents, detailed experimental protocols, and the application of these principles in the field of drug discovery.

Introduction: The Role of Substituted Benzoic Acids

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and medicinal chemistry.[1][2] The carboxyl group (-COOH) attached to the benzene ring is the primary site of chemical reactivity. The nature and position of other substituents on the benzene ring profoundly influence the properties of this carboxyl group, altering its acidity and susceptibility to chemical reactions.[3][4][5] This modulation of reactivity is a cornerstone of rational drug design, where precise tuning of a molecule's properties is essential for achieving desired therapeutic effects.[6][7][8] Understanding the structure-activity relationships (SAR) of these compounds is crucial for developing new therapeutic agents.[9][10][11][12]

Electronic Effects of Substituents on the Carboxyl Group

The reactivity of the carboxyl group is primarily dictated by the electronic environment of the benzene ring. Substituents alter this environment through two main mechanisms: the inductive effect and the resonance effect.[3][13]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent.

-

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) and halogens (-Cl, -F), exert a negative inductive effect (-I), pulling electron density away from the ring and the carboxyl group. This stabilizes the conjugate base (benzoate anion), increasing the acidity of the benzoic acid.[5][13][14]

-

Electron-Donating Groups (EDGs) , such as alkyl groups (-CH3), have a positive inductive effect (+I), pushing electron density towards the ring, which destabilizes the conjugate base and decreases acidity.[13][14]

-

-

Resonance Effect (R or M): This effect is transmitted through the pi (π) system of the benzene ring and involves the delocalization of electrons.

-

EWGs with π-bonds , like -NO2 and -CN, can withdraw electron density through resonance (-R effect), further stabilizing the benzoate anion. This effect is most pronounced when the substituent is at the ortho or para position.[3]

-

EDGs with lone pairs , such as hydroxyl (-OH) and methoxy (-OCH3), can donate electron density through resonance (+R effect), which destabilizes the benzoate anion and decreases acidity.[3][13]

-

The overall influence of a substituent is a combination of these two effects. For instance, with a para-nitro substituent, both the strong -I and -R effects work together to significantly increase the acidity of benzoic acid.[15] Conversely, for a para-methoxy group, the acid-weakening +R effect generally outweighs the acid-strengthening -I effect.[13]

Quantitative Analysis of Substituent Effects on Acidity

The effect of a substituent on the acidity of benzoic acid is quantitatively measured by its acid dissociation constant (Ka), or more commonly, its pKa value (pKa = -log(Ka)). A lower pKa value indicates a stronger acid.

The Hammett equation provides a linear free-energy relationship that quantifies the impact of meta- and para-substituents on reaction rates and equilibria.[16][17][18] The equation is given by:

log(K/K₀) = σρ

Where:

-

K is the equilibrium constant for the substituted benzoic acid.

-

K₀ is the equilibrium constant for benzoic acid.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[16][17]

-

ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[16][17][19]

The following tables summarize the pKa values for various substituted benzoic acids, illustrating the principles discussed above.

Table 1: pKa Values of meta- and para-Substituted Benzoic Acids in Water at 25°C

| Substituent (X) | Position | pKa | Effect of Substituent |

| -H | - | 4.20 | Reference |

| -NO₂ | para | 3.44 | Strongly electron-withdrawing, increases acidity |

| -NO₂ | meta | 3.45 | Strongly electron-withdrawing, increases acidity |

| -CN | para | 3.55 | Electron-withdrawing, increases acidity |

| -Cl | para | 3.98 | Electron-withdrawing (mainly -I), increases acidity |

| -Cl | meta | 3.83 | Electron-withdrawing (mainly -I), increases acidity |

| -OH | para | 4.58 | Electron-donating (+R > -I), decreases acidity |

| -OH | meta | 4.08 | Electron-withdrawing (-I > +R), increases acidity |

| -OCH₃ | para | 4.47 | Electron-donating (+R > -I), decreases acidity |

| -OCH₃ | meta | 4.09 | Electron-withdrawing (-I > +R), increases acidity |

| -CH₃ | para | 4.37 | Weakly electron-donating, decreases acidity |

| -CH₃ | meta | 4.27 | Weakly electron-donating, decreases acidity |

| -NH₂ | para | 4.92 | Strongly electron-donating, decreases acidity |

| -NH₂ | meta | 4.77 | Weakly electron-donating, decreases acidity |

Table 2: pKa Values of ortho-Substituted Benzoic Acids in Water at 25°C

| Substituent (X) | pKa |

| -NO₂ | 2.17 |

| -Cl | 2.94 |

| -OH | 2.98 |

| -OCH₃ | 4.09 |

| -CH₃ | 3.91 |

| -NH₂ | 4.98 |

Note: Data compiled from various sources.[20][21][22][23] The "ortho effect" is a complex combination of steric and electronic factors that often results in ortho-substituted acids being stronger than their para or meta counterparts, regardless of the substituent's electronic nature.[4][5]

Reactivity of the Carboxyl Group in Chemical Reactions

The primary reaction of the carboxyl group is nucleophilic acyl substitution .[24][25][26][27] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the hydroxyl group (or a modified, better leaving group).[28][29]

Substituents on the benzene ring influence the rate of these reactions:

-

Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally increases the reaction rate.

-

Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction rate.

A common example is esterification , the reaction of a carboxylic acid with an alcohol under acidic catalysis to form an ester.[30][31]

Table 3: Relative Rate Constants for the Esterification of Substituted Benzoic Acids

| Substituent | Position | Relative Rate (k/k₀) |

| -H | - | 1.00 |

| -NO₂ | para | 7.85 |

| -NO₂ | meta | 6.95 |

| -Cl | para | 2.38 |

| -Cl | meta | 2.82 |

| -CH₃ | para | 0.60 |

| -CH₃ | meta | 0.82 |

| -OCH₃ | para | 0.45 |

Note: Data represents typical trends in acid-catalyzed esterification.[32][33][34] EWGs accelerate the reaction, while EDGs retard it.

Experimental Protocols

Protocol for Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a strong base (e.g., NaOH) and monitoring the pH change.[35][36] The pKa is the pH at the half-equivalence point.[37][38]

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Substituted benzoic acid sample

-

Standardized ~0.1 M NaOH solution (carbonate-free)

-

Standardized ~0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Deionized water

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[35]

-

Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in deionized water to a final concentration of approximately 1-10 mM. If solubility is low, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa for that solvent system.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the acid solution in a beaker with a magnetic stir bar.[35] Add KCl solution to maintain ionic strength.[35] Immerse the pH electrode in the solution.

-

Initial Acidification (Optional): For a clear titration curve, the solution can be made acidic (pH 1.8-2.0) with 0.1 M HCl before starting.[35]

-

Titration: Begin stirring the solution. Add the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[35]

-

Equivalence Point: Continue the titration past the equivalence point (where a sharp change in pH occurs) until the pH is around 12.[35]

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point volume (Veq) from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV).

-

The half-equivalence point is at Veq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[38]

-

-

Replication: Perform the titration at least three times for each compound to ensure reproducibility.[35]

Visualizations of Key Concepts and Workflows

Logical Relationship: Effect of Substituents on Acidity

References

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 10. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 13. sarthaks.com [sarthaks.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. web.viu.ca [web.viu.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.. [askfilo.com]

- 23. global.oup.com [global.oup.com]

- 24. Propose a second mechanism for the reaction of benzoic acid with ... | Study Prep in Pearson+ [pearson.com]

- 25. byjus.com [byjus.com]

- 26. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 29. masterorganicchemistry.com [masterorganicchemistry.com]

- 30. ijstr.org [ijstr.org]

- 31. ijarsct.co.in [ijarsct.co.in]

- 32. electronicsandbooks.com [electronicsandbooks.com]

- 33. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 34. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]

- 35. creative-bioarray.com [creative-bioarray.com]

- 36. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. study.com [study.com]

Methodological & Application

experimental protocol for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-4-fluoro-2-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Introduction

This compound is a halogenated derivative of salicylic acid. The presence of bromine and fluorine atoms on the aromatic ring can significantly influence the physicochemical and biological properties of molecules incorporating this scaffold. This makes it a key intermediate for the synthesis of novel pharmaceutical compounds and other biologically active molecules. The protocol outlined below describes a two-step synthetic route, commencing with the synthesis of 4-fluoro-2-hydroxybenzoic acid, followed by its regioselective bromination.

Data Presentation

The following table summarizes the quantitative data for the key reaction step described in this protocol.

| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 4-fluoro-2-hydroxybenzoic acid | 2,4-difluorobenzoic acid | Dimethyl sulfoxide, Sodium hydroxide | 90% | 184.9-185.2 |

| 2 | This compound | 4-fluoro-2-hydroxybenzoic acid | Bromine, Acetic acid, Sulfuric acid | Not specified | Not specified |

Experimental Protocols

Materials and Equipment:

-

2,4-difluorobenzoic acid

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Stirring plate and stir bars

-

Ice bath

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step 1: Synthesis of 4-fluoro-2-hydroxybenzoic acid

This procedure outlines the synthesis of the intermediate compound, 4-fluoro-2-hydroxybenzoic acid.

-

Reaction Setup: In a dry 10 L four-necked flask, add dimethyl sulfoxide (4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).

-

Heating: Heat the mixture to 130°C and maintain this temperature for approximately 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into 40 L of ice water.

-

Acidification: Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid. During this process, ensure the temperature does not exceed 20°C. A large amount of solid will precipitate.

-

Isolation: Continue stirring the mixture for 2 hours, then collect the precipitate by suction filtration.

-

Washing and Drying: Wash the filter cake with an appropriate amount of water. Dry the collected white solid under reduced pressure at 60°C for 12 hours to yield 4-fluoro-2-hydroxybenzoic acid (450 g, 90% yield).

Step 2: Synthesis of this compound